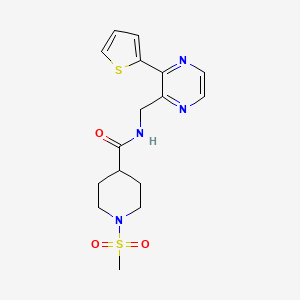

1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound. Its molecular structure comprises a piperidine core substituted with a carboxamide group and linked to a pyrazine ring bearing a thiophene moiety. The presence of a methylsulfonyl group introduces unique chemical properties, making this compound an area of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis typically begins with the preparation of the piperidine core.

Functional Group Introduction: : Introduction of the carboxamide group usually involves the use of amide coupling reagents.

Formation of the Pyrazine Ring: : Subsequent steps involve the formation of the pyrazine ring through cyclization reactions.

Thiophene Addition: : The thiophene moiety is incorporated via cross-coupling reactions, such as Suzuki or Stille coupling.

Methylsulfonyl Group Introduction: : Finally, the methylsulfonyl group is added using sulfonylation reagents.

Industrial Production Methods

Large Scale Synthesis: : Scalable reactions, often conducted in batch reactors, ensuring controlled reaction conditions and yield optimization.

Purification: : Purification methods include crystallization and chromatography to ensure high-purity final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction of the carboxamide group to amine under mild conditions.

Substitution: : Nucleophilic substitution at the pyrazine ring due to its electron-deficient nature.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, mCPBA.

Reduction: : LiAlH4, NaBH4.

Substitution: : Halides, nucleophiles like amines and thiols.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Amino derivatives.

Substitution: : Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: : Utilized as a precursor for the synthesis of more complex molecules. Its unique reactivity profile makes it a valuable compound in synthetic organic chemistry.

Biology: : Studied for its potential interactions with biological macromolecules. Its various functional groups allow for binding studies and enzyme inhibition assays.

Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its effects on different cellular mechanisms.

Industry: : Used in the development of new materials with specific chemical properties. Its stable framework allows for modifications that can lead to new functional materials.

Mechanism of Action

Effects and Targets: : The compound exerts its effects by interacting with various molecular targets, depending on the functional group modifications. It can bind to enzymes, alter receptor function, or modulate cellular pathways.

Pathways Involved: : The precise pathways depend on the biological context but often involve modulation of signal transduction pathways or interference with enzyme activity.

Comparison with Similar Compounds

Comparison: : 1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups which offer diverse reactivity and interaction potential.

Similar Compounds

N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide

1-(methylsulfonyl)-N-(pyrazin-2-yl)piperidine-4-carboxamide

N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine

These similar compounds share structural motifs but differ in specific functionalities, leading to variations in their chemical and biological properties.

Hope this serves your needs. Any other compounds you’re curious about?

Biological Activity

1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide (commonly referred to as compound 1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines piperidine and pyrazine rings, which are known for their pharmacological significance. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

This structure includes a methylsulfonyl group attached to a piperidine ring, which is further substituted with a thiophenyl-pyrazinyl moiety, contributing to its biological properties.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound acts as an inhibitor of specific enzymes or receptors involved in critical cellular pathways. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is crucial for optimizing its biological activity. Research indicates that modifications to the piperidine and pyrazine rings can significantly influence potency and selectivity. For example, substituents on the pyrazine ring have been shown to enhance binding affinity to target proteins, while variations in the piperidine moiety affect solubility and bioavailability .

Table 1: Summary of Structural Modifications and Their Effects

| Modification Type | Structural Change | Effect on Activity |

|---|---|---|

| Piperidine Substitution | Addition of alkyl groups | Increased lipophilicity and potency |

| Pyrazine Ring | Variations in nitrogen substitution | Enhanced receptor binding |

| Methylsulfonyl Group | Alteration in size or polarity | Affects solubility and stability |

Biological Activity Studies

Recent studies have evaluated the pharmacological effects of compound 1 through various assays:

- Antimicrobial Activity : Compound 1 has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Results indicated a competitive inhibition pattern, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Properties : In vitro studies have shown that compound 1 induces apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The apoptotic effect was linked to the activation of caspase pathways .

Case Study: Anticancer Activity

A specific case study focused on the efficacy of compound 1 against human breast cancer cells (MCF-7). The study revealed that treatment with varying concentrations of compound 1 resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity at nanomolar concentrations.

Properties

IUPAC Name |

1-methylsulfonyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEIFRXJPSCSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.